Bromozinc(1+);1-chloro-3-methanidylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromozinc(1+);1-chloro-3-methanidylbenzene: is an organometallic compound that features a bromozinc cation and a benzene ring substituted with a chlorine atom and a methanidyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for preparing bromozinc(1+);1-chloro-3-methanidylbenzene involves the reaction of 1-chloro-3-methanidylbenzene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent oxidation.
Direct Metalation: Another method involves the direct metalation of 1-chloro-3-methanidylbenzene using a zinc source, such as zinc dust, in the presence of a halogenating agent like bromine.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or direct metalation processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bromozinc(1+);1-chloro-3-methanidylbenzene can undergo nucleophilic substitution reactions, where the bromozinc cation is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the zinc center.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. Reactions are typically carried out in polar aprotic solvents.
Oxidation-Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation-Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds are the major products of coupling reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Bromozinc(1+);1-chloro-3-methanidylbenzene is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique reactivity makes it a potential candidate for the development of new pharmaceuticals.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to synthetic scaffolds.
Industry:
Material Science: The compound is used in the synthesis of materials with specific electronic or optical properties.
Agriculture: It may be used in the development of agrochemicals.
Mechanism of Action
Mechanism:
Nucleophilic Substitution: The bromozinc cation acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Oxidation-Reduction: The zinc center undergoes changes in oxidation state, facilitating electron transfer reactions.
Coupling Reactions: The compound participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets include electrophilic centers on the benzene ring.
Oxidation-Reduction: Pathways involve electron transfer to or from the zinc center.
Coupling Reactions: Pathways involve the formation of palladium complexes and subsequent reductive elimination.
Comparison with Similar Compounds
1-Bromo-3-chlorobenzene: Similar in structure but lacks the zinc cation, leading to different reactivity.
1-Iodo-3-methanidylbenzene: Similar in structure but contains an iodine atom instead of a bromine atom, affecting its reactivity and applications.
1-Chloro-3-methanidylbenzene: Lacks the bromozinc cation, resulting in different chemical properties.
Uniqueness:
Reactivity: The presence of the bromozinc cation imparts unique reactivity patterns, making bromozinc(1+);1-chloro-3-methanidylbenzene a valuable compound in organic synthesis.
Applications: Its ability to participate in a wide range of reactions makes it versatile for various scientific and industrial applications.
Properties
CAS No. |
175692-99-6 |
---|---|
Molecular Formula |
C7H6BrClZn |
Molecular Weight |
270.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-3-methanidylbenzene |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
PEGARINHMSRQQY-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.